N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpyridazinyl group, and a piperidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a benzyl compound to introduce the chlorophenyl group.
Synthesis of the Methylpyridazinyl Intermediate: This involves the formation of the pyridazine ring, followed by methylation at the 6-position.
Coupling Reaction: The chlorophenyl and methylpyridazinyl intermediates are then coupled using a piperidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-BROMOPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE
- N-[(2-FLUOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE
- N-[(2-METHOXYPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the chlorophenyl and methylpyridazinyl groups also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-8-9-17(22-21-13)23-10-4-6-15(12-23)18(24)20-11-14-5-2-3-7-16(14)19/h2-3,5,7-9,15H,4,6,10-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTGAKFZDQNFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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